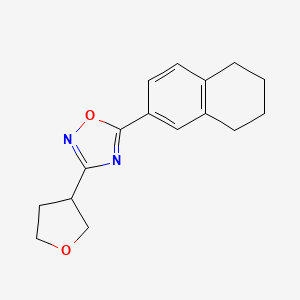

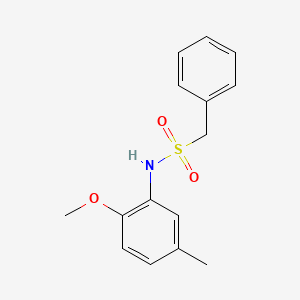

3-(tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of asymmetric 1,3,4-oxadiazole derivatives, including those containing naphthalene units, involves several key steps. These typically include the formation of the oxadiazole ring through cyclization reactions and the introduction of tetrahydrofuran and tetrahydronaphthalene moieties through subsequent synthetic steps. Characterization techniques such as FT-IR, NMR, mass spectrometry, and elemental analysis are commonly employed to confirm the structure of the synthesized compounds (Lu & He, 2014).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often analyzed using density functional theory (DFT) and cyclic voltammetry to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. These properties are crucial for understanding the electronic structure and reactivity of these compounds. For instance, high HOMO levels indicate good hole injection properties, which are beneficial for optoelectronic applications (Lu & He, 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A series of 1,3,4-oxadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and rat glioma cells. These compounds have demonstrated significant anticancer activities, with some showing potent effects in inducing apoptosis, caspase-3 activation, and inhibiting key cancer-related pathways such as Akt and FAK. The molecular docking studies suggest these compounds fit well into the active sites of Akt and FAK, indicating a potential mechanism of action. Notably, compounds like N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide have shown to increase apoptotic cell populations and cause mitochondrial membrane depolarization more effectively than cisplatin in certain cell lines (Altıntop et al., 2018).

Optoelectronic Materials

Oxadiazole derivatives containing naphthalene and stilbene units have been synthesized and characterized for their optical and electrochemical properties. These compounds exhibit bright violet to blue emission with high fluorescence quantum yields and large Stokes shifts, suggesting their suitability for application in optoelectronic materials (Lu & He, 2014).

Energetic Materials

The combination of nitroaminofurazan and 1,3,4-oxadiazole rings has been explored for the development of energetic materials. These compounds exhibit good thermal stability and acceptable sensitivity values, with performance numbers indicating potential comparability to known explosives like RDX. The presence of extensive hydrogen-bonding interactions contributes to their desirable properties (Tang et al., 2015).

Eigenschaften

IUPAC Name |

3-(oxolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-4-12-9-13(6-5-11(12)3-1)16-17-15(18-20-16)14-7-8-19-10-14/h5-6,9,14H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRKRNIOEBJHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetrahydrofuran-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)